![molecular formula C16H18O4S B14424362 3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid CAS No. 86223-06-5](/img/structure/B14424362.png)
3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a phenoxy group linked to a hydroxybutyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . These methods are practical and scalable, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, lithium diisopropylamide (LDA) for deprotonation, and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a substrate in coupling reactions and olefinations.
Biology: The compound’s structural properties make it a potential candidate for biological studies, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can undergo deprotonation to form reactive intermediates, which can then participate in various chemical reactions . These interactions can affect biological pathways, leading to its observed pharmacological effects.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: An organic compound with a similar thiophene ring structure.
4-Hydroxybenzoic acid: Known for its use in the preparation of parabens.
Uniqueness
3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring with a phenoxy group linked to a hydroxybutyl chain. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
86223-06-5 |
|---|---|
分子式 |
C16H18O4S |
分子量 |
306.4 g/mol |
IUPAC名 |
3-[[4-(4-hydroxybutyl)phenoxy]methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H18O4S/c17-9-2-1-3-12-4-6-14(7-5-12)20-11-13-8-10-21-15(13)16(18)19/h4-8,10,17H,1-3,9,11H2,(H,18,19) |
InChIキー |
RLIATNBOBOLCGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCCO)OCC2=C(SC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)
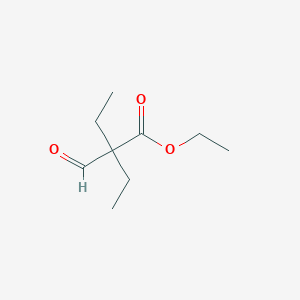
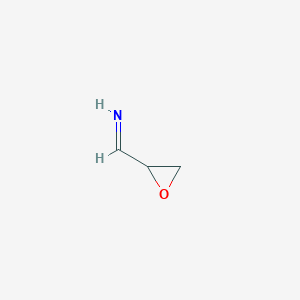
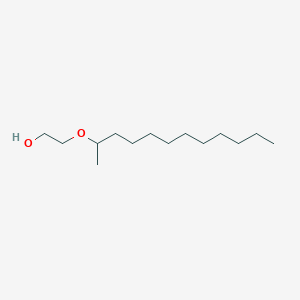
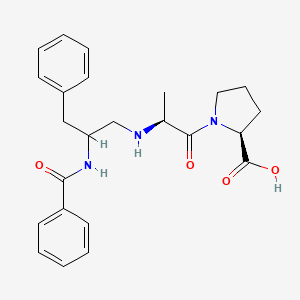
![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)

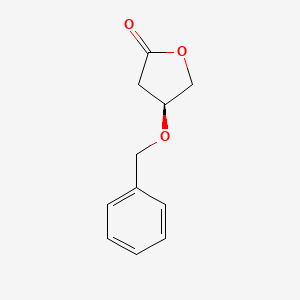
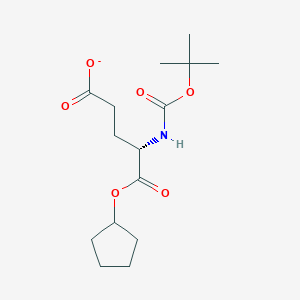
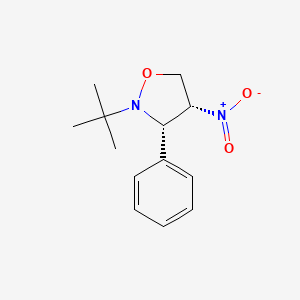
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)


